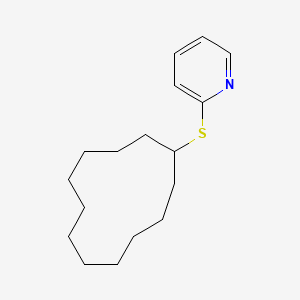

2-(Cyclododecylsulfanyl)pyridine

Beschreibung

2-(Cyclododecylsulfanyl)pyridine is a pyridine derivative substituted with a cyclododecylthio (–S–C₁₂H₂₃) group. The pyridine ring provides aromaticity and basicity, while the bulky cyclododecyl substituent introduces steric hindrance and lipophilicity. The sulfur atom in the thioether group allows for unique redox behavior and coordination chemistry, distinguishing it from other pyridine derivatives .

Eigenschaften

CAS-Nummer |

122334-52-5 |

|---|---|

Molekularformel |

C17H27NS |

Molekulargewicht |

277.5 g/mol |

IUPAC-Name |

2-cyclododecylsulfanylpyridine |

InChI |

InChI=1S/C17H27NS/c1-2-4-6-8-12-16(13-9-7-5-3-1)19-17-14-10-11-15-18-17/h10-11,14-16H,1-9,12-13H2 |

InChI-Schlüssel |

ZPKAVDDWUALVLD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCCCC(CCCCC1)SC2=CC=CC=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclododecylsulfanyl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative with cyclododecylthiol. One common method is the reaction of 2-chloropyridine with cyclododecylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 2-(Cyclododecylsulfanyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclododecylsulfanyl)pyridine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cyclododecylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the cyclododecylsulfanyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Modified pyridine derivatives.

Substitution: Various functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclododecylsulfanyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.

Industry: Utilized in the production of materials with unique properties, such as polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2-(Cyclododecylsulfanyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur atom in the cyclododecylsulfanyl group can form interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Substituent Effects on Pyridine Derivatives

Notes:

- Thioether vs. Halogenated Groups : The cyclododecylthio group is electron-donating, enhancing pyridine’s basicity compared to electron-withdrawing chloro or bromo substituents . Its bulkiness reduces reaction rates in sterically sensitive processes (e.g., nucleophilic substitution), unlike bromoethylpyridine, which readily participates in SN2 reactions .

- Sulfanyl vs. Sulfinyl : The sulfinyl group in 2-(2-propenylsulfinyl)pyridine increases polarity and oxidative stability compared to the thioether in 2-(Cyclododecylsulfanyl)pyridine, making it more soluble in polar solvents .

Physicochemical Properties

Table 2: Key Physical and Chemical Properties

Key Findings :

- The cyclododecyl group drastically increases lipophilicity, favoring membrane permeability in biological systems but limiting aqueous solubility. This contrasts with chloromethylpyridine, which is more hydrophilic .

- Unlike sulfinyl derivatives, the thioether group in 2-(Cyclododecylsulfanyl)pyridine is less prone to oxidation under ambient conditions, enhancing stability in storage .

Comparative Insights :

- Bioactivity : While imidazole- and dihydropyridine-containing analogs (e.g., and ) exhibit direct pharmacological effects, 2-(Cyclododecylsulfanyl)pyridine’s large substituent may limit target binding but enhance carrier capabilities in drug formulations .

- Coordination Chemistry : The thioether group can act as a soft ligand for transition metals, similar to ethynyl groups in 2-(2-Phenylethynyl)pyridine, but with weaker coordination strength compared to sulfinyl or imidazole moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.